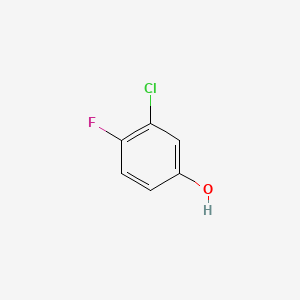

3-Chloro-4-fluorophenol

Description

Significance of Halogen Substitution in Phenolic Compounds

For instance, the halogenation of phenols is a fundamental reaction that can yield a variety of mono-, di-, or tri-substituted products depending on the reaction conditions. aakash.ac.in The position of the halogen substituent is crucial; for example, a halogen in the para-position relative to the hydroxyl group can have a different impact on the compound's properties compared to a halogen in the ortho- or meta-position. basicmedicalkey.com This ability to fine-tune the properties of phenolic compounds through halogenation makes them versatile building blocks in organic synthesis.

Overview of 3-Chloro-4-fluorophenol as a Research Target

Among the vast family of halogenated phenols, this compound has emerged as a compound of particular interest for researchers. Its unique substitution pattern, with a chlorine atom at the 3-position and a fluorine atom at the 4-position, imparts a specific set of properties that make it a valuable intermediate in the synthesis of more complex molecules. smolecule.com The presence of two different halogens on the same aromatic ring offers distinct reactivity at various positions, allowing for selective chemical modifications.

This compound is a solid at room temperature and its physicochemical properties are well-documented, providing a solid foundation for its use in various research applications. sigmaaldrich.com It is particularly noted for its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. vulcanchem.comnbinno.com The fluorine atom, in particular, is a common feature in many modern drugs, as its incorporation can enhance metabolic stability, binding affinity, and bioavailability. smolecule.com Therefore, this compound serves as a readily available starting material for the introduction of this important halogen into novel bioactive compounds. smolecule.com

Historical Context of Halogenated Phenol (B47542) Research

The study of phenols dates back to the 19th century, with pure phenol being isolated in 1834. nih.gov Its antiseptic properties were recognized shortly after, leading to its use in medicine. nih.gov The investigation into halogenated phenols began as an extension of this early work, with researchers exploring how the addition of halogens would modify the properties of phenol. Early studies in the late 19th and early 20th centuries focused on the synthesis and characterization of various chlorinated and brominated phenols. acs.org

The development of new analytical techniques in the mid-20th century, such as spectroscopy, allowed for a more detailed understanding of the structure and reactivity of these compounds. This period also saw a rise in the industrial production of halogenated phenols for use as pesticides, herbicides, and disinfectants. chemicalbook.com However, concerns about their environmental persistence and potential toxicity led to a more nuanced approach to their use and the development of more selective and efficient synthetic methods. chemeo.com In recent decades, research has focused on the development of catalytic methods for the regioselective halogenation of phenols and the use of halogenated phenols as versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties. mdpi.comvulcanchem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXLIXHVJVAPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180762 | |

| Record name | 3-Chloro-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-23-2 | |

| Record name | 3-Chloro-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2613-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 4 Fluorophenol and Its Derivatives

Precursor-Based Synthesis Strategies

The following sections detail common strategies that begin with commercially available nitroaromatic and aniline (B41778) compounds.

A prevalent method for synthesizing 3-Chloro-4-fluorophenol begins with 3-chloro-4-fluoronitrobenzene (B104753). This process is typically a two-step sequence.

First, the nitro group of the precursor is reduced to an amine group to form the intermediate, 3-chloro-4-fluoroaniline (B193440). This reduction can be accomplished through catalytic hydrogenation. A common catalyst for this transformation is platinum on carbon (Pt/C). google.com The reaction is carried out under hydrogen gas pressure at elevated temperatures. Yields for this reduction step are reported to be high, often exceeding 94%, with the resulting aniline having high purity. google.com

The second step involves converting the intermediate 3-chloro-4-fluoroaniline into the target phenol (B47542). This is achieved through a diazotization reaction followed by hydrolysis. The aniline is treated with a diazotizing agent, such as sodium nitrite (B80452), in a strong acidic medium like hydrochloric or sulfuric acid at low temperatures to form a diazonium salt. prepchem.com This unstable intermediate is then heated in the aqueous solution, causing the diazonium group to be replaced by a hydroxyl group, yielding this compound.

Table 1: Synthesis from 3-Chloro-4-fluoronitrobenzene

| Step | Precursor/Intermediate | Key Reagents/Catalysts | General Conditions | Product |

|---|---|---|---|---|

| 1. Reduction | 3-Chloro-4-fluoronitrobenzene | 1% Pt/C, H₂ | 50–100 °C, 0.1–5 MPa H₂ pressure google.com | 3-Chloro-4-fluoroaniline |

| 2. Diazotization & Hydrolysis | 3-Chloro-4-fluoroaniline | NaNO₂, H₂SO₄/H₂O | Low temperature (0-10°C) for diazotization, then heat prepchem.com | This compound |

Another important synthetic route utilizes 3,4-dichloronitrobenzene (B32671) as the starting material. This multi-step process begins with a halogen exchange (Halex) reaction.

The first step is a nucleophilic aromatic substitution where the chlorine atom at the 4-position, which is activated by the electron-withdrawing nitro group, is replaced by a fluorine atom. This is typically achieved by heating 3,4-dichloronitrobenzene with a fluoride (B91410) source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like tetramethylene sulphone. prepchem.com The use of a phase-transfer catalyst can facilitate the reaction, leading to high conversion rates and yields of the intermediate, 3-chloro-4-fluoronitrobenzene. prepchem.com

Once 3-chloro-4-fluoronitrobenzene is obtained, it is converted to this compound using the same two-step reduction and diazotization/hydrolysis sequence described in section 2.1.1.

Table 2: Synthesis from 3,4-Dichloronitrobenzene

| Step | Precursor/Intermediate | Key Reagents/Catalysts | General Conditions | Product |

|---|---|---|---|---|

| 1. Halogen Exchange | 3,4-Dichloronitrobenzene | Potassium fluoride (KF), Phase-transfer catalyst (e.g., methyl-trioctyl-ammonium chloride) | Heated in polar aprotic solvent (e.g., tetramethylene sulphone) prepchem.com | 3-Chloro-4-fluoronitrobenzene |

| 2. Reduction | 3-Chloro-4-fluoronitrobenzene | Pt/C or Fe, H₂ or acid | See Section 2.1.1 | 3-Chloro-4-fluoroaniline |

| 3. Diazotization & Hydrolysis | 3-Chloro-4-fluoroaniline | NaNO₂, H₂SO₄/H₂O | See Section 2.1.1 | This compound |

The direct chlorination of 4-fluorophenol (B42351) is not a synthetically viable route for preparing this compound. The hydroxyl group of the phenol is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. Consequently, chlorination of 4-fluorophenol overwhelmingly favors substitution at the positions ortho to the hydroxyl group (C2 and C6).

Research and patents on this reaction focus on maximizing the yield of 2-chloro-4-fluorophenol (B157789) or the dichlorinated product, 2,6-dichloro-4-fluorophenol. google.com The formation of the 3-chloro isomer is electronically and sterically disfavored and is generally not observed as a significant product under standard chlorination conditions. Catalyst systems have been developed to enhance ortho-selectivity, further preventing the formation of the meta-chlorinated product. google.comnsf.gov Therefore, this pathway is not used for the targeted synthesis of this compound.

The most direct synthesis of this compound starts with 3-chloro-4-fluoroaniline. sigmaaldrich.commerckmillipore.com This method involves the conversion of the primary amino group into a hydroxyl group via a diazonium salt intermediate.

The process, known as diazotization, involves treating the aniline with sodium nitrite (NaNO₂) in a cold aqueous solution of a strong mineral acid, such as sulfuric acid. prepchem.com This reaction generates an aqueous solution of the corresponding diazonium salt. The subsequent hydrolysis of this salt is accomplished by heating the solution. The diazonium group is an excellent leaving group (as N₂ gas) and is readily displaced by water to form the desired phenol. This method allows for the efficient production of fluorophenols from their corresponding fluoroanilines.

Table 3: Synthesis from 3-Chloro-4-fluoroaniline

| Step | Precursor | Key Reagents | General Conditions | Product |

|---|---|---|---|---|

| 1. Diazotization & Hydrolysis | 3-Chloro-4-fluoroaniline | Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water | Diazotization at 5-10°C, followed by heating to hydrolyze prepchem.com | This compound |

Targeted Synthesis of this compound Derivatives

This compound serves as a building block for creating more complex molecules, particularly those containing a diaryl ether moiety.

The Ullmann condensation, or Ullmann-type reaction, is a classic method for forming aryl ethers. wikipedia.orgorganic-chemistry.org In this reaction, this compound can act as the nucleophile, coupling with an aryl halide in the presence of a copper catalyst to create a phenoxy linkage (C-O bond).

Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern protocols have significantly improved the reaction's scope and efficiency. These improved methods often employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), along with a ligand. Ligands like 1,10-phenanthroline (B135089) or various diamines can accelerate the reaction. nih.gov The reaction is performed in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar solvent like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures. nih.govnih.gov This methodology allows for the synthesis of a wide array of unsymmetrical diaryl ethers derived from this compound.

Table 4: General Scheme for Ullmann Coupling

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base/Solvent | Product Type |

|---|---|---|---|---|

| This compound | Aryl Halide (Ar-X) | CuI / Ligand (e.g., phenanthroline) nih.gov | K₂CO₃ or Cs₂CO₃ / Polar aprotic solvent nih.gov | Diaryl Ether (Ar-O-Ar') |

Multi-Step Synthesis Approaches

Multi-step synthesis is a common strategy for producing complex derivatives of this compound. These sequences often involve the initial formation of a core structure followed by functional group interconversions or additions.

A notable example is the synthesis of [2-(3-chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride. This process begins with an Ullmann coupling reaction between this compound and 2,5-difluorobromobenzene. This key step forms the phenoxy linkage and is facilitated by a copper iodide/L-proline catalytic system. The resulting biphenyl (B1667301) ether intermediate then undergoes reductive amination. Using ammonium (B1175870) formate (B1220265) and a palladium on carbon (Pd/C) catalyst, a methanamine group is introduced. The final step involves the formation of the hydrochloride salt by treating the primary amine with hydrogen chloride gas in ethyl acetate, yielding the final product. vulcanchem.com

Another multi-step approach is seen in the synthesis of 3-chloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid. This synthesis starts with this compound and 4-methoxyphenol (B1676288) as readily available starting materials. The synthesis involves a condensation reaction to form a hydrazone linkage, a critical step in building the final complex molecule. evitachem.com

These multi-step syntheses allow for the precise construction of complex molecules where the this compound unit serves as a foundational building block.

Nitration of this compound for Substituted Phenols

Nitration of this compound is a key reaction for introducing nitro groups onto the aromatic ring, which can then be further transformed into other functional groups, such as amines. This electrophilic aromatic substitution reaction is highly regioselective due to the directing effects of the existing substituents.

In a typical procedure, this compound is treated with a nitrating agent under controlled conditions. For instance, using a mild nitrating mixture of 15% nitric acid in acetic acid at 0 °C, this compound can be selectively nitrated. This reaction primarily yields 5-chloro-4-fluoro-2-nitrophenol, with a smaller amount of the dinitro-product, 3-chloro-4-fluoro-2,6-dinitrophenol, also being formed. mdpi.comnih.gov The nitro-derivatives are valuable intermediates for the synthesis of more complex molecules, such as benzoxazoles. mdpi.comnih.gov

The reaction conditions, including the choice of nitrating agent and solvent, can be adjusted to control the degree of nitration and the isomeric ratio of the products. ijcce.ac.ir For example, using a stronger nitrating agent or more forcing conditions can lead to the formation of dinitro- or even trinitro-phenols.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. In the context of this compound and its derivatives, both copper and palladium-based catalytic systems are widely employed.

The combination of copper iodide (CuI) and L-proline has emerged as a powerful catalytic system for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, particularly in Ullmann-type coupling reactions. mdpi.comnih.gov This system is effective for the synthesis of diaryl ethers from aryl halides and phenols.

In the synthesis of derivatives of this compound, this catalytic system is used to couple the phenol with various aryl halides. For instance, the synthesis of [2-(3-chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride utilizes CuI/L-proline to catalyze the coupling of this compound with 2,5-difluorobromobenzene. vulcanchem.com The L-proline acts as a ligand, stabilizing the copper catalyst and facilitating the cross-coupling reaction. This method is valued for its relatively mild reaction conditions and tolerance of various functional groups. nih.gov

Palladium on carbon (Pd/C) is a versatile and widely used heterogeneous catalyst for various reduction reactions, including hydrogenation and reductive amination. nih.govresearchgate.net In the synthesis of derivatives of this compound, Pd/C is instrumental in converting carbonyl groups or nitro groups into amines.

For example, in the synthesis of [2-(3-chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine, Pd/C is used to catalyze the reductive amination of the corresponding biphenyl ether intermediate with ammonium formate. vulcanchem.com Similarly, the nitro group of 3-chloro-4-fluoronitrobenzene can be reduced to an amino group using a Pd/C catalyst in the presence of a hydrogen source, to produce 3-chloro-4-fluoroaniline. The efficiency and selectivity of Pd/C make it a preferred catalyst for these transformations in industrial applications. encyclopedia.pubthieme-connect.de

Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance safety. researchgate.net This involves the use of safer solvents, recyclable catalysts, and processes that maximize atom economy.

In the context of the synthetic routes discussed, several aspects align with green chemistry principles. The use of heterogeneous catalysts like Pd/C is advantageous as they can be easily recovered and reused, reducing metal waste.

Furthermore, the development of solvent-free or solvent-reduced reaction conditions is a key area of focus. For instance, some nitration reactions can be carried out in the absence of harsh acidic solvents, reducing corrosive waste streams. primescholars.com The Balz-Schiemann reaction, a method for introducing fluorine, has also been adapted to use ionic liquids as recyclable reaction media, offering a greener alternative to traditional methods. researchgate.net

The selection of reaction pathways that minimize the number of steps and avoid the use of toxic reagents is also a critical consideration. For example, direct amination or coupling reactions are often preferred over multi-step sequences that generate significant waste. smolecule.com

Advanced Spectroscopic and Computational Characterization of 3 Chloro 4 Fluorophenol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

In a study of 3-chloro-4-fluorophenetole, an ether analogue of 3-chloro-4-fluorophenol, the aromatic protons exhibit complex multiplets in the range of δ 6.71-7.02 ppm. vulcanchem.com The specific shifts and couplings are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating nature of the hydroxyl or ether group.

Table 1: Representative ¹H NMR Data for this compound Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| This compound | CDCl₃ | Not explicitly detailed in search results | - | Aromatic Protons |

| 3-Chloro-4-fluorophenetole | Not specified | 6.71-6.74 | m | Aromatic Proton |

| 6.89-6.91 | m | Aromatic Proton | ||

| 7.02 | t, J=8.8 Hz | Aromatic Proton | ||

| 3-Chloro-4-fluoroaniline (B193440) | Not specified | Not explicitly detailed in search results | - | Aromatic Protons |

Data for 3-Chloro-4-fluorophenetole sourced from a study on its synthesis and characterization. vulcanchem.com Data for 3-Chloro-4-fluoroaniline is noted to be available but not detailed in the provided search results. chemicalbook.com

¹⁹F NMR spectroscopy is a powerful tool for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The chemical shift of a ¹⁹F nucleus is highly sensitive to its molecular environment, making it an excellent probe for electronic effects within a molecule. nih.gov

In studies involving fluorophenols, ¹⁹F NMR has been used to monitor metabolic pathways and identify metabolites. nih.govnih.gov For this compound, the fluorine atom's chemical shift provides a unique signature. For instance, in a study of activatable ¹⁹F NMR probes, the chemical shift of 2-chloro-4-fluorophenol (B157789) was used as a reference. acs.org The electronic environment around the fluorine atom is influenced by the adjacent chlorine atom and the hydroxyl group, which is reflected in its resonance frequency. Isotope effects, such as those from ³⁵Cl/³⁷Cl, can even cause small, measurable shifts in the ¹⁹F NMR signal, demonstrating the technique's sensitivity. cdnsciencepub.com

Table 2: Representative ¹⁹F NMR Data for Fluorophenol Derivatives

| Compound | Study Context | ¹⁹F Chemical Shift (ppm) | Key Observation |

| 2-chloro-4-fluorophenol | Activatable NMR probes | Not explicitly stated, but used as a product reference. | A significant change in chemical shift (3.8 ppm) was observed upon enzymatic reaction. acs.org |

| 3-fluorophenol (B1196323) | Activatable NMR probes | -112.4 | Change in chemical shift upon reaction with H₂O₂. acs.org |

| Fluorophenols (general) | Microbial degradation studies | Varies with substitution | Chemical shifts are sensitive to biochemical modifications. nih.gov |

| 1-chloro-2,4-difluorobenzene | Isotope effect study | F-4: -0.54 ppb shift (due to ³⁷Cl) | Demonstrates the high sensitivity of ¹⁹F NMR to subtle structural changes. cdnsciencepub.com |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. While ¹³C has a low natural abundance, modern NMR techniques allow for the routine acquisition of high-quality spectra. Each unique carbon atom in a molecule typically gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment.

For this compound, the ¹³C NMR spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (Cl, F, and OH). The carbon atom attached to the fluorine will show a characteristic splitting pattern due to C-F coupling. While specific peak assignments for this compound were not available in the provided search results, data is available through chemical databases. chemicalbook.com The analysis of related compounds, such as 3-chloro-4'-fluoropropiophenone, also relies on ¹³C NMR for structural confirmation. chemicalbook.com

Table 3: Availability of ¹³C NMR Data for this compound

| Compound | Data Availability | Source |

| This compound | Spectrum available | ChemicalBook chemicalbook.com |

| 3-Chloro-4'-fluoropropiophenone | Spectrum available | ChemicalBook chemicalbook.com |

| (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one | Investigated via DFT and experimental methods | ResearchGate researchgate.net |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. This technique is particularly useful for identifying functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected vibrations include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-O stretch: A strong band around 1200-1300 cm⁻¹.

C-F stretch: A strong absorption, typically in the 1000-1400 cm⁻¹ region.

C-Cl stretch: Found in the fingerprint region, usually between 600-800 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H bending (out-of-plane): Bands in the 650-1000 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Studies on analogues like 3-chlorophenol (B135607) and 3-fluorophenol have used IR spectroscopy to distinguish between different conformers (syn and anti, depending on the orientation of the OH group relative to the halogen). rsc.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR to assign the observed vibrational bands. rsc.orgnih.gov

Table 4: Key IR Vibrational Modes for Halogenated Phenols and Analogues

| Compound/Analogue | Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference |

| 3-Chlorophenol | OH torsional mode | 315 | rsc.org |

| 3-Fluorophenol | OH torsional mode | 311 and 319 (conformer-specific) | rsc.org |

| Phenol (B47542) Analogues | In-plane ring deformations (ν₆ₐ, ν₆b) | 528-529 and 686-688 | rsc.org |

| Aromatic Heterocycles | C-C stretching vibrations | 1400-1650 | researchgate.net |

| 3-chloro-4-fluoro benzonitrile | General vibrational spectra | Studied by FTIR and DFT | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule, which occur when an electron is promoted from a lower energy molecular orbital to a higher energy one upon absorption of UV or visible light. libretexts.org The wavelength of maximum absorbance (λ_max) provides information about the extent of conjugation and the types of chromophores present in the molecule. fiveable.me

For this compound, the electronic transitions are primarily π → π* and n → π* transitions associated with the benzene (B151609) ring and the non-bonding electrons on the oxygen, chlorine, and fluorine atoms. libretexts.org The benzene ring itself is a chromophore, and the substituents (OH, Cl, F) act as auxochromes, modifying the absorption wavelength and intensity. The introduction of a halogen atom into a phenol molecule can increase the efficiency of photolysis. researchgate.net

In a study of (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one, UV-Vis spectra were analyzed using both experimental measurements and computational models (IEFPCM-TD-DFT) to understand the electronic transitions in different solvents. researchgate.netbohrium.com

Table 5: Electronic Transitions in Aromatic Compounds

| Transition Type | Description | Typical Energy |

| π → π | Promotion of an electron from a π bonding to a π anti-bonding orbital. | High energy, strong absorption. uzh.ch |

| n → π | Promotion of a non-bonding electron to a π anti-bonding orbital. | Lower energy, weaker absorption than π → π. libretexts.orguzh.ch |

| σ → σ | Promotion of an electron from a σ bonding to a σ anti-bonding orbital. | Very high energy, typically in the far UV. libretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. nist.gov

For this compound (C₆H₄ClFO), the molecular weight is approximately 146.55 g/mol . sigmaaldrich.com In the mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be present at roughly one-third the intensity of the molecular ion peak. miamioh.edu

The fragmentation of this compound under electron ionization would involve the loss of small, stable fragments. Common fragmentation pathways for phenols and halogenated aromatic compounds include:

Loss of a halogen atom (Cl or F).

Loss of carbon monoxide (CO) from the phenolic ring.

Loss of a hydrogen cyanide (HCN) related fragment.

Cleavage of the C-C bond adjacent to the oxygen. libretexts.org

Systematic studies on the fragmentation of chlorophenols have been conducted to optimize their analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov These studies detail fragmentation processes such as the loss of HCl. nih.gov

Table 6: Predicted Mass Spectrometry Data for this compound

| Feature | Expected Observation | Rationale |

| Molecular Ion (M⁺) | m/z ≈ 146 | Corresponding to the molecular weight of the most abundant isotopes (¹²C₆¹H₄³⁵Cl¹⁹F¹⁶O). nist.gov |

| Isotope Peak (M+2) | m/z ≈ 148 | Presence of the ³⁷Cl isotope. miamioh.edu |

| Intensity Ratio (M⁺:M+2) | Approx. 3:1 | Natural abundance of ³⁵Cl and ³⁷Cl. miamioh.edu |

| Key Fragments | Loss of Cl, CO | Common fragmentation pathways for halogenated phenols. libretexts.orgnih.gov |

Single Crystal X-Ray Diffraction (XRD) for Solid-State Structure

Single Crystal X-ray Diffraction (XRD) is a definitive technique for determining the precise atomic and molecular structure of a crystalline solid. oxcryo.com It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. oxcryo.comrsc.org While a specific single-crystal structure of this compound was not found in the surveyed literature, extensive studies on its analogues, such as 2-chlorophenol (B165306), 4-fluorophenol (B42351), and other derivatives, provide significant insight into the expected solid-state behavior. acs.orgresearchgate.net

For instance, studies on 2-chlorophenol and 4-fluorophenol reveal that their crystal structures are characterized by O-H···O hydrogen bond formation. acs.org At ambient pressure, 2-chlorophenol forms a hydrogen-bonded chain around a 3₂ screw axis, while 4-fluorophenol forms hexameric rings situated on 3̄ sites. acs.org This demonstrates how the position of the halogen substituent influences the supramolecular assembly. In a study of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, a derivative of the title compound, single-crystal XRD was successfully used to characterize its detailed molecular structure. researchgate.net Similarly, the crystal structure of 3-chloro-5-fluorosalicylaldehyde, an isomer of a derivative, shows a planar molecule with a significant intramolecular O—H⋯O hydrogen bond. iucr.org The packing of this molecule is further stabilized by weak intermolecular C—H⋯O, C—H⋯F, and F⋯O interactions. iucr.org These examples underscore the power of XRD to elucidate the complex interplay of forces governing the solid-state architecture of halogenated phenols.

Table 1: Selected Crystallographic Data for Analogues of this compound

| Compound | Crystal System | Space Group | Key Interactions | Reference |

|---|---|---|---|---|

| 2-Chlorophenol | Trigonal | R3 | O-H···O hydrogen-bonded chains | acs.org |

| 4-Fluorophenol | Trigonal | R3̄ | O-H···O hydrogen-bonded hexameric rings | acs.org |

| 3-Chloro-5-fluorosalicylaldehyde | Monoclinic | P2₁/n | Intramolecular O—H⋯O; Intermolecular C—H⋯O, C—H⋯F | iucr.org |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scholarsresearchlibrary.com It is widely employed to predict optimized molecular geometries, vibrational frequencies, and various electronic properties. nih.govcncb.ac.cn For halogenated phenols, DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p) or 6-311++G(d,p), provide reliable data that complements experimental findings. rsc.orgacs.orgsemanticscholar.orgresearchgate.net

Studies on derivatives such as (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one (3CF4I) have utilized DFT to probe structural parameters like bond lengths and angles in different solvent environments. bohrium.comresearchgate.net For 2,6-dichloro-4-fluoro phenol, DFT calculations showed that the hexagonal structure of the benzene ring is slightly skewed due to the substituents. semanticscholar.org Theoretical calculations for para-substituted phenols have shown that the structural changes in the ring are primarily governed by the inductive effect of the halogen substituent. acs.org These computational approaches allow for a detailed understanding of how halogen substitution patterns influence the geometry and electronic nature of the phenol ring.

Table 2: Representative Calculated Geometrical Parameters for Halogenated Phenol Analogues using DFT

| Compound | Parameter | Calculated Value (B3LYP) | Reference |

|---|---|---|---|

| p-Fluorophenol | C-F Bond Length | 1.353 Å | acs.org |

| p-Chlorophenol | C-Cl Bond Length | 1.751 Å | acs.org |

| 2,6-Dichloro-4-fluoro phenol | C1-C6 Bond Angle | 117.07° | semanticscholar.org |

| 2,6-Dichloro-4-fluoro phenol | C3-C4-C5 Bond Angle | 122.01° | semanticscholar.org |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. imist.ma The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. imist.ma The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.org

For various halogenated phenols and their derivatives, HOMO-LUMO analysis has been conducted using DFT. researchgate.netimist.ma In a study of (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one, the FMO energy gap was calculated to assess the molecule's potential for biological activity. researchgate.netbohrium.comresearchgate.net For para-halophenols, the HOMO-LUMO gaps were found to be around 5.7 eV, indicating considerable stability. imist.ma This analysis helps in understanding the intramolecular charge transfer (ICT) that can occur within the molecule upon electronic excitation. semanticscholar.org

Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Halogenated Phenol Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| p-Fluorophenol | -6.588 | -0.872 | 5.716 | imist.ma |

| p-Chlorophenol | -6.653 | -0.922 | 5.731 | imist.ma |

| p-Bromophenol | -6.612 | -0.933 | 5.679 | imist.ma |

| 2,6-Dichloro-4-fluoro phenol | -7.147 | -1.531 | 5.616 | researchgate.net |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map displays color-coded regions of electrostatic potential on the molecular surface. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.dewalisongo.ac.id

MEP analysis of a thiourea (B124793) derivative of this compound revealed that the most negative regions are localized over the sulfur atom and the phenyl rings, while the N-H groups are the sites of highest positive potential, indicating them as possible sites for nucleophilic attack. researchgate.net For the imino derivative 3CF4I, MEP charts were similarly used to identify electrophilic and nucleophilic areas. bohrium.comresearchgate.net For this compound itself, one would expect to see a negative potential (red/yellow) around the electronegative oxygen, fluorine, and chlorine atoms, and a significant positive potential (blue) on the hydroxyl hydrogen, marking it as a primary site for hydrogen bonding and electrophilic interactions.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of a wavefunction in terms of localized Lewis structures, such as bonds and lone pairs. uni-muenchen.denumberanalytics.com It is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. researchgate.netcncb.ac.cn This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals and quantifying their stabilization energy via second-order perturbation theory. uni-muenchen.de

In studies of this compound derivatives, NBO analysis has been instrumental. For (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one, NBO analysis revealed significant electronic shifts and strong delocalization within the phenyl ring, evidenced by a high stabilization energy of 223.09 kcal/mol for a π(C14-C15) → π(C12-C13) transition. researchgate.net For another derivative, NBO analysis was used to understand the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net These analyses show how electron density is shared between bonds and lone pairs, providing a quantitative measure of the electronic delocalization that stabilizes the molecule. walisongo.ac.id

Advanced topological analyses of the electron density, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), offer profound insights into chemical bonding and non-covalent interactions. researchgate.net ELF and LOL are functions that help to visualize electron pair localization, effectively mapping out covalent bonds and lone pairs. bohrium.com The RDG analysis is particularly adept at identifying and characterizing weak non-covalent interactions, such as hydrogen bonds and van der Waals forces, by plotting the reduced density gradient against the electron density. bohrium.comresearchgate.netresearchgate.net

These methods have been applied to analogues of this compound. A comprehensive study on (E)-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one employed ELF, LOL, and RDG analyses to identify bonding zones and visualize the weak interactions within the molecule. researchgate.net In another study involving halogenated phenols, RDG analysis was used to identify the specific binding forces, including hydrogen bonds and van der Waals interactions, between the phenols and a protein. researchgate.net These topological tools provide a visual and intuitive understanding of the bonding patterns and the subtle, yet crucial, weak interactions that govern molecular structure and recognition.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations offer a window into their conformational landscapes and the nature of their interactions with surrounding molecules.

Conformational analysis of halogenated phenols, such as 3-chlorophenol and 3-fluorophenol, reveals the existence of syn and anti conformers, which differ in the orientation of the hydroxyl proton relative to the halogen substituent. rsc.orgrsc.org Experimental and computational studies on these analogues show that while both conformers are present, their relative populations and the energy barrier for interconversion can be determined. For instance, the interconversion barrier for 3-chlorophenol and 3-fluorophenol is calculated to be around 1400 cm⁻¹. rsc.org This information is critical for understanding which conformations are likely to be present under various conditions and how this might influence their chemical behavior.

MD simulations are also employed to investigate the stability of related, more complex molecules. For example, studies on 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea utilize MD simulations in conjunction with Density Functional Theory (DFT) to confirm the stability of the molecule, which is a key factor in drug design. researchgate.net Similarly, MD simulations can be used to model the permeability of related compounds across biological membranes, providing insights into their pharmacokinetic properties.

The intermolecular interactions of these compounds are also a key focus of MD studies. The presence of halogen atoms and the hydroxyl group allows for a range of non-covalent interactions, including hydrogen bonding and halogen bonding. These interactions are fundamental to the compound's behavior in different environments, such as in solution or within a biological system. For instance, intramolecular hydrogen bonding is a significant factor in the stability of ortho-chlorophenols. acs.org

Solvation Studies and Solvent Polarity Effects on Electronic Properties

The behavior of this compound and its analogues in solution is heavily influenced by the surrounding solvent. Solvation studies, both experimental and computational, are essential for understanding how solvent polarity affects the electronic properties and reactivity of these molecules.

For substituted phenols, the effect of the substituent on the O-H bond dissociation energy is influenced by inductive effects, resonance effects, and hydrogen-bonding interactions with the solvent. semanticscholar.org Electron-withdrawing groups, like chlorine and fluorine, can stabilize the parent phenol, and this stabilization is modulated by the solvent environment. semanticscholar.org The interplay between substituent effects and solvent effects is crucial for predicting how these compounds will behave in different chemical reactions. ajpojournals.org

The table below illustrates the effect of solvent on the calculated energy gap of a this compound analogue, demonstrating the influence of the solvent environment on electronic properties. researchgate.net

| Phase | Energy Gap (eV) |

| Gas | 4.02 |

| Water | 3.82 |

| Ethanol | 3.83 |

| DMSO | 3.82 |

| CCl4 | 3.96 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful methods for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for confirming molecular structures and interpreting experimental spectra.

Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.netnih.gov By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict the corresponding NMR chemical shifts. nih.gov For instance, the Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts and has been applied to analogues of this compound. researchgate.netresearchgate.net

Recent advancements have seen the integration of DFT calculations with machine learning models, such as graph neural networks, to improve the accuracy of NMR chemical shift predictions. nih.govst-andrews.ac.uk These hybrid models can capture subtle electronic effects that influence chemical shifts, leading to more reliable predictions. nih.gov

For this compound itself, predicted ¹H and ¹³C NMR chemical shifts are available from computational databases. While experimental validation is crucial, these predicted values serve as a useful guide for spectral assignment.

Below is a table of predicted NMR chemical shifts for a related compound, (3-Chloro-4-fluorophenoxy)acetyl chloride, which illustrates the type of data that can be generated computationally.

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |

| Aromatic CH | 7.0 - 7.3 | 115 - 130 |

| Acetyl CH₂ | 4.8 | 68 |

| Carbonyl C | - | 168 |

Chemical Reactivity and Transformation Studies of 3 Chloro 4 Fluorophenol

Nucleophilic Substitution Reactions

The presence of electron-withdrawing halogen atoms makes the aromatic ring of 3-chloro-4-fluorophenol susceptible to nucleophilic aromatic substitution (SNAr), particularly when additional activating groups are present. smolecule.com Research into related halophenols has demonstrated innovative strategies to facilitate these reactions.

One advanced methodology involves the homolysis of the O-H bond to generate a phenoxyl radical. This radical serves as a powerful, transient electron-withdrawing group, which significantly lowers the energy barrier for a nucleophile to attack the ring. osti.gov In such reactions involving fluorophenols, substitution typically occurs at the position para to the hydroxyl group. osti.gov This suggests that for this compound, the fluorine atom at C-4 would be the preferred site for substitution under these specific activating conditions.

Furthermore, derivatives of this compound are utilized in SNAr reactions. For instance, N-(3-chloro-4-fluorophenyl) containing compounds can undergo nucleophilic substitution where a different nucleophile displaces a group on a fused ring system, showcasing the utility of the substituted phenyl moiety in complex syntheses. mdpi.com

Electrophilic Aromatic Substitution Reactions

The hydroxyl group of this compound is a potent activating group that directs incoming electrophiles primarily to the positions ortho and para to it. Due to the substitution pattern, the C-2 and C-6 positions are ortho, and the C-4 position is para (and already occupied by fluorine). Research has shown that electrophilic substitution, such as nitration, occurs selectively.

In a key study, the nitration of this compound using mild conditions (15% nitric acid in acetic acid) led to the substitution at the C-2 position, which is ortho to the hydroxyl group and meta to the chlorine. mdpi.com This demonstrates the directing dominance of the hydroxyl group.

| Reactant | Reagents | Major Product | Minor Product |

| This compound | 15% HNO₃/AcOH, 0 °C | 5-Chloro-4-fluoro-2-nitro-phenol (60% yield) | 3-Chloro-4-fluoro-2,6-dinitrophenol (20% yield) |

Table 1: Products of the electrophilic nitration of this compound. Data sourced from MDPI. mdpi.com

This regioselectivity highlights how the activating effect of the phenolic hydroxyl group overrides the deactivating and directing effects of the halogen substituents in electrophilic aromatic substitution reactions. mdpi.comsmolecule.com

Oxidation Reactions

The phenol (B47542) functional group is susceptible to oxidation, which can lead to the formation of quinones or polymeric materials. smolecule.comsmolecule.com The specific outcome often depends on the oxidant and reaction conditions.

Studies on the oxidation of various halophenols catalyzed by an artificial peroxidase (Fe-MC6*a) provide insight into potential transformations of this compound. mdpi.com Research showed that 4-fluorophenol (B42351) undergoes oxidative defluorination to yield 1,4-benzoquinone. In contrast, 4-chlorophenol (B41353) was converted into higher molecular weight oligomers through the formation of C-O bonds under the same conditions. mdpi.com This suggests that the oxidation of this compound could potentially lead to a mixture of products, including quinone-like structures from defluorination and oligomeric species from reactions involving the chlorine-substituted portion of the ring. Atmospheric oxidation initiated by hydroxyl radicals is also a known degradation pathway for halogenated aromatics. rsc.org

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound readily participates in reactions such as ether and ester formation. A primary example is O-alkylation to produce phenetole (B1680304) derivatives.

A documented synthesis involves the reaction of this compound with diethyl sulfate (B86663) in the presence of a base, potassium carbonate, in an acetone (B3395972) solvent. vulcanchem.com This reaction proceeds via a typical Williamson ether synthesis mechanism, where the base deprotonates the phenol to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic ethyl group of diethyl sulfate. vulcanchem.com

| Reactant | Reagent 1 | Reagent 2 | Solvent | Conditions | Product |

| This compound | Diethyl sulfate | Potassium carbonate | Acetone | Reflux, 3 hours | 3-Chloro-4-fluorophenetole |

Table 2: Synthesis of 3-Chloro-4-fluorophenetole via O-alkylation. Data sourced from Vulcanchem. vulcanchem.com

This transformation is valuable as it converts the phenol into an ether, modifying the compound's physical properties and reactivity for subsequent synthetic steps. vulcanchem.com

Formation of Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of more complex heterocyclic structures. Its derivatives can be transformed into compounds like benzoxazoles, which are significant in medicinal chemistry.

One synthetic route begins with the nitration of this compound to produce 5-chloro-4-fluoro-2-nitrophenol. mdpi.com This intermediate then undergoes further reactions. The nitro group can be reduced to an amine, and the resulting aminophenol can be cyclized to form a benzoxazole (B165842) ring system. This multi-step process demonstrates how the initial substitution pattern of this compound directs the formation of a key intermediate, which is then elaborated into a complex heterocyclic product. mdpi.com The use of related aniline (B41778) compounds, such as 3-chloro-4-fluoroaniline (B193440), in the synthesis of quinazoline (B50416) derivatives further underscores the importance of this substitution pattern in building biologically relevant scaffolds. mdpi.comgoogle.com

Reactivity Profile and Stability Studies

Stability: The compound is documented as being stable under recommended storage conditions. chemicalbook.comsynquestlabs.com

Reactivity Summary:

Electrophilic Substitution: The ring is activated towards electrophiles at the positions ortho to the hydroxyl group (C-2 and C-6), as demonstrated by nitration reactions. mdpi.com

Nucleophilic Substitution: The electron-withdrawing nature of the halogens renders the ring susceptible to nucleophilic attack, particularly when activated by other means. smolecule.comosti.gov

Hydroxyl Group Reactivity: The -OH group is a key site for transformations, readily undergoing O-alkylation and O-acylation to form ethers and esters, respectively. vulcanchem.com

Versatile Intermediate: This complex reactivity profile makes this compound a key intermediate in the synthesis of pharmaceuticals and agrochemicals. vulcanchem.comchemimpex.com Theoretical studies on related molecules confirm that the interplay of substituents significantly alters electronic properties and reactivity, allowing for tailored applications in various fields of chemistry. researchgate.netresearchgate.net

Applications of 3 Chloro 4 Fluorophenol in Advanced Materials and Chemical Synthesis

Role as an Intermediate in Organic Synthesis

3-Chloro-4-fluorophenol is a significant intermediate in the field of organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals. nih.gov Its chemical structure allows for a variety of reactions, making it a valuable precursor for more complex molecules.

One notable application is in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether. unb.casigmaaldrich.cn This diphenyl ether derivative is a key component in the synthesis of flavone (B191248) and xanthone (B1684191) derivatives, which are classes of organic compounds with a wide range of biological activities and are often investigated for their therapeutic potential. unb.casigmaaldrich.cn

The compound also plays a role in the synthesis of other pharmaceutical intermediates. For instance, it can be a precursor to 4-chloro-3-fluorobenzyl ether, another building block in the development of new drugs. While some synthetic routes to complex molecules like the anticancer drug regorafenib (B1684635) utilize a structurally similar intermediate, 4-amino-3-fluorophenol, the underlying importance of substituted fluorophenols in pharmaceutical synthesis is evident.

The presence of both chloro and fluoro substituents on the phenol (B47542) ring provides a handle for diverse chemical modifications, allowing chemists to construct intricate molecular architectures. The reactivity of the phenolic hydroxyl group, combined with the specific positioning of the halogen atoms, enables selective transformations, which are essential in multi-step organic syntheses.

Table 1: Examples of Organic Synthesis Intermediates Derived from this compound

| Intermediate | Application |

| 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether | Synthesis of flavone and xanthone derivatives unb.casigmaaldrich.cn |

| 4-chloro-3-fluorobenzyl ether | Pharmaceutical intermediate |

Utilization in Polymer and Resin Production

While specific examples of polymers and resins derived directly from this compound are not extensively documented in readily available literature, the incorporation of fluorinated phenols into polymer structures is a known strategy to enhance material properties. Fluorinated polymers, in general, are recognized for their improved thermal stability and chemical resistance.

The synthesis of fluorinated polycarbonates, for example, is an area of active research. nih.gov These specialty polymers often exhibit desirable characteristics such as high transmittance and hydrophobicity. nih.gov Although the direct use of this compound as a monomer in these polycarbonates is not explicitly detailed, its structural motifs are relevant to the broader class of fluorinated diols and bisphenols used in polycarbonate synthesis.

Similarly, in the field of epoxy resins, the inclusion of fluorine-containing molecules can impart beneficial properties. While the direct application of this compound in common epoxy resin formulations is not specified, the principles of using halogenated phenols to modify resin characteristics are well-established.

The potential for this compound to act as a monomer or a modifying agent in the production of specialty polymers and resins remains an area for further exploration. Its unique combination of a reactive phenol group and halogen substituents could theoretically be exploited to create polymers with tailored properties for specific high-performance applications.

Development of Dyes and Pigments

In the synthesis of dyes and pigments, aromatic compounds, including phenols and their derivatives, often serve as key precursors or coupling components. Azo dyes, which constitute a large and important class of synthetic colorants, are typically produced through a diazotization-coupling reaction. nih.gov This process involves the reaction of a diazonium salt with an electron-rich coupling component, which can be a phenol or an aniline (B41778) derivative. nih.gov

While direct evidence of this compound being used as a coupling component in the synthesis of specific commercial dyes or pigments is not prominent in the available literature, its chemical nature makes it a plausible candidate for such applications. The electron-donating hydroxyl group on the aromatic ring would activate it towards electrophilic aromatic substitution by a diazonium ion.

The synthesis of disperse dyes, often used for coloring synthetic fibers like polyester, frequently involves precursors such as chloroanilines and other substituted aromatic compounds. ijirset.commdpi.com The structural similarity of this compound to these precursors suggests its potential utility in this area of dye chemistry. The specific shades and properties of the resulting dyes would be influenced by the electronic effects of the chloro and fluoro substituents.

Further research and development in the field of dye chemistry may explore the use of this compound to create novel colorants with specific properties, potentially leveraging the influence of the halogen atoms on the chromophore's electronic structure and light-fastness.

Reagent in Analytical Chemistry Methods

In analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), the accurate detection and quantification of analytes is paramount. While this compound is itself an analyte of interest in environmental monitoring, its direct application as a reagent for the analysis of other substances is not well-documented.

However, the principles of analytical chemistry suggest potential roles for compounds like this compound. One such role could be as an internal standard. scioninstruments.comchromatographyonline.com An internal standard is a compound of known concentration that is added to a sample to aid in the quantification of the analyte of interest by correcting for variations in sample preparation and instrument response. scioninstruments.comchromatographyonline.com For this purpose, the internal standard should be chemically similar to the analyte but chromatographically separable.

Another potential application lies in derivatization. libretexts.org Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a particular analytical method, such as improved volatility for GC analysis or enhanced detectability. libretexts.org While there are no specific derivatization reactions where this compound is the reagent, the field of analytical derivatization is vast and continually evolving.

The use of chlorophenols in various HPLC methods for environmental analysis is common, often involving techniques to enhance their detection. researchgate.net This highlights the importance of understanding the chromatographic behavior of such compounds, which could inform their potential use in other analytical applications.

Biological and Pharmacological Research Involving 3 Chloro 4 Fluorophenol and Its Analogues

Medicinal Chemistry Applications

The 3-chloro-4-fluorophenyl moiety is a key building block in the design and synthesis of various biologically active molecules. Its electronic properties and substitution pattern are instrumental in modulating the pharmacological profiles of derivative compounds.

3-Chloro-4-fluorophenol is a versatile starting material for creating more complex pharmaceutical intermediates. It has been employed in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether, which is a necessary precursor for the synthesis of certain flavone (B191248) and xanthone (B1684191) derivatives sigmaaldrich.cn. These classes of compounds are explored for various therapeutic properties. The compound can also be used to prepare 4-chloro-3-fluorobenzyl ether, another intermediate for pharmaceutical synthesis guidechem.com.

Furthermore, the core structure of the FDA-approved kinase inhibitor dacomitinib, specifically N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, utilizes this phenolic compound as a foundational component. In the development of advanced therapeutic modalities like proteolysis-targeting chimeras (PROTACs), this core structure derived from this compound is a critical starting point for creating potent EGFR degraders nih.gov. Fluorophenol derivatives, in general, are recognized as useful intermediates for both pharmaceuticals and agrochemicals tandfonline.comgoogle.com.

The this compound scaffold has been integral to the discovery of novel therapeutic agents. For instance, a series of 4-oxyquinoline derivatives were developed, leading to the identification of a potent triple-angiokinase inhibitor, WXFL-152. The lead compound in this series featured a 4-(3-chloro-4-(3-cyclopropylthioureido)phenoxy) group, highlighting the importance of the substituted phenol (B47542) in achieving the desired biological activity nih.gov. Similarly, derivatives such as flavones and xanthones synthesized from this compound have been investigated for potential cytotoxic and antimicrobial activities, opening avenues for new drug candidates sigmaaldrich.cn.

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drugs. The 3-chloro-4-fluorophenyl group has been a key component in such investigations. In the development of a triple-angiokinase inhibitor, the lead compound containing the 3-chloro-4-fluorophenoxy moiety was systematically modified to enhance its activity against target kinases nih.gov.

In a different study focused on dopamine (B1211576) D4 receptor antagonists, researchers synthesized a series of chiral alkoxymethyl morpholine (B109124) analogs. Within this series, the compound featuring a 3-chloro-4-fluorophenyl group (4f) exhibited a binding affinity (Ki) of 170 nM. In contrast, the transposed 4-chloro-3-fluorophenyl analog (4g) was nearly ten times more active, with a Ki of 19.1 nM, demonstrating that the specific placement of the chloro and fluoro substituents is critical for receptor interaction nih.gov. Additionally, broader studies on chlorophenols have helped define clear SAR for their inhibitory effects on cytochrome P450 enzymes nih.gov.

The this compound structure is a recurring feature in the design of modern anticancer agents. The compound itself has demonstrated an ability to reduce the viability of carcinoma cells biosynth.com.

More significantly, it serves as a cornerstone for complex molecules with targeted anticancer activity. A notable example is WXFL-152, a novel triple-angiokinase inhibitor designed for cancer therapy. This compound, which incorporates a 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy) moiety, has shown significant anticancer effects in multiple preclinical tumor models nih.govresearchgate.net. In the realm of targeted protein degradation, dacomitinib-based PROTACs, which are derived from a 3-chloro-4-fluorophenyl-containing core structure, have shown potent efficacy in degrading the EGFRdel19 protein in cancer cell lines and have demonstrated strong antitumor effects in xenograft models nih.gov.

| Compound/Derivative Class | Target/Mechanism | Research Finding |

| WXFL-152 | Triple-angiokinase inhibitor (VEGFR2, FGFR1, PDGFRβ) | Showed significant anticancer effects in multiple preclinical tumor xenograft models. nih.gov |

| Dacomitinib-based PROTAC | EGFR degrader | Potently degraded EGFRdel19 in HCC-827 cells and showed strong antitumor efficacy in xenograft models. nih.gov |

| This compound | General anticancer activity | Demonstrated the ability to reduce the viability of carcinoma cells in vitro. biosynth.com |

| Flavone and Xanthone Derivatives | Cytotoxicity | Investigated for potential cytotoxic activities against cancer cells. sigmaaldrich.cn |

Derivatives of this compound have been profiled for their inhibitory activity against a range of enzymes and receptors, which is fundamental to their therapeutic action.

The anticancer agent WXFL-152, which contains the 3-chloro-4-fluorophenoxy group, is a potent inhibitor of several angiokinases crucial for tumor growth. Its inhibitory concentrations (IC50) against key enzymes were determined to be highly effective nih.gov. In another study, dacomitinib-based PROTACs were developed to specifically target and degrade the Epidermal Growth Factor Receptor (EGFR), a key enzyme in many cancers nih.gov. Research on dopamine receptor antagonists showed that a derivative with a 3-chloro-4-fluorophenyl group had moderate affinity for the D4 receptor nih.gov. Furthermore, broader studies on chlorophenols have revealed that certain structures, particularly trichlorophenols and tetrachlorophenols, are strong inhibitors of the metabolic enzymes CYP2C8 and CYP2C9 nih.gov.

| Derivative/Analogue | Target Enzyme/Receptor | Inhibition Data (IC₅₀ / Kᵢ) |

| WXFL-255 (Lead Compound) | VEGFR2 | 9.4 nM nih.gov |

| FGFR1 | 188.0 nM nih.gov | |

| PDGFRβ | 143.0 nM nih.gov | |

| Dacomitinib-based PROTAC 13 | EGFRdel19 (antiproliferative) | 6 nM nih.gov |

| Morpholine Analogue (4f) | Dopamine D4 Receptor | Kᵢ = 170 nM nih.gov |

| 2,4,6-Trichlorophenol | CYP2C9 | IC₅₀ = 30.3 μM nih.gov |

| Pentachlorophenol (PCP) | CYP2C9 | IC₅₀ = 2.2 μM nih.gov |

| CYP2C8 | IC₅₀ = 12.3 μM nih.gov |

The this compound scaffold has also been explored for its potential in developing new antimicrobial agents. The parent compound has been noted for its activity against bacteria biosynth.com.

A study focused on the synthesis of a series of 16 N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. These compounds were evaluated for their antimicrobial properties. One derivative, 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (4f), was identified as the most active, showing good antibacterial activity. Meanwhile, another compound in the series, 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (4g), displayed moderate activity against fungal strains researchgate.net. The development of flavone and xanthone derivatives from this compound also included testing for antimicrobial activities sigmaaldrich.cn.

| Derivative | Activity Type | Key Finding |

| 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (4f) | Antibacterial | Found to be the most active compound in its series with good antibacterial activity. researchgate.net |

| 2-(4-methoxybenzylidene)-N-(3-chloro-4-fluorophenyl)hydrazinecarboxamide (4g) | Antifungal | Showed moderate activity against fungal strains. researchgate.net |

| Flavone and Xanthone Derivatives | Antimicrobial | These classes of compounds have been tested for potential antimicrobial activities. sigmaaldrich.cn |

Drug-likeness and ADMET Prediction for Pharmaceutical Relevance

The evaluation of a compound's drug-likeness and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile are crucial steps in early-stage drug discovery. mdpi.comnih.gov These predictions help to identify candidates with a higher probability of success in clinical trials by weeding out those with unfavorable pharmacokinetic properties. nih.gov In silico tools are frequently employed to predict these properties based on the chemical structure of the compound. mdpi.comnih.gov

Interactive Data Table: Key Parameters in Drug-likeness and ADMET Prediction

| Parameter | Description | Importance in Drug Discovery |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Lower molecular weight is generally preferred for better absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | An optimal range is necessary for membrane permeability and solubility. |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (e.g., O, N). | Affects solubility and binding to target proteins. |

| Hydrogen Bond Acceptors | The number of electronegative atoms (e.g., O, N) with lone pairs. | Influences solubility and interactions with biological targets. |

| Aqueous Solubility | The maximum amount of a substance that can dissolve in water. | Crucial for absorption and formulation. |

| Intestinal Absorption | The extent to which a drug is absorbed from the gastrointestinal tract. | A key determinant of oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the barrier between the blood and the brain. | Essential for CNS-acting drugs, undesirable for others to avoid side effects. |

| Metabolism (e.g., Cytochrome P450 inhibition) | The chemical modification of a drug by enzymes in the body. | Determines the drug's half-life and potential for drug-drug interactions. |

| Toxicity | The potential of a compound to cause adverse effects. | A critical factor for patient safety. |

Agrochemical Applications

This compound and its derivatives are significant intermediates in the synthesis of various agrochemicals, including herbicides and pesticides. For instance, halogenated anilines, which are structurally related to this compound, are widely used in the manufacturing of dyes, pesticides, and other industrial products. The specific substitution pattern of chlorine and fluorine atoms on the aromatic ring can impart desired biological activity and selectivity in the final agrochemical product. Trifluoromethylpyridines, another class of compounds whose synthesis may involve halogenated intermediates, are key structural motifs in many active agrochemical ingredients. semanticscholar.org The development of efficient synthetic routes to these intermediates is crucial for the large-scale production of modern crop protection agents.

Biological Fate and Metabolism Studies

Studies on the metabolism of structurally similar compounds, such as 3-chloro-4-fluoroaniline (B193440) (CFA), provide valuable insights into the potential metabolic fate of this compound. Research in rats has shown that CFA undergoes rapid and extensive metabolism. shu.ac.uknih.gov The primary metabolic transformations observed include N-acetylation and hydroxylation, followed by O-sulfation. shu.ac.uknih.gov This indicates that the body actively modifies the compound to facilitate its excretion. The metabolism of CFA results in a large number of metabolites, with very little of the original compound being excreted unchanged in the urine. shu.ac.uknih.gov

Key metabolic reactions for 3-chloro-4-fluoroaniline include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring.

N-acetylation: The addition of an acetyl group to the amine (-NH2) group.

O-sulfation: The addition of a sulfate (B86663) group to a hydroxyl group.

O-glucuronidation: The addition of a glucuronic acid group to a hydroxyl group.

The excretion of metabolites is a critical step in the detoxification and elimination of foreign compounds from the body. In the case of 3-chloro-4-fluoroaniline, the primary metabolites identified in rat urine were 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. shu.ac.uknih.gov In dogs, the main metabolite excreted in the urine was 2-amino-4-chloro-5-fluorophenyl sulphate. nih.gov These findings highlight the importance of sulfation and glucuronidation as major pathways for the detoxification and excretion of this type of halogenated aniline (B41778). frontiersin.org Glucuronide and sulfate conjugates are generally more water-soluble than the parent compound, which facilitates their elimination via the kidneys. frontiersin.org

Interactive Data Table: Major Metabolites of 3-Chloro-4-fluoroaniline

| Metabolite | Species | Major Excretion Route | Metabolic Pathway |

| 2-amino-4-chloro-5-fluorophenyl sulfate | Rat, Dog | Urine | Hydroxylation, Sulfation |

| 2-acetamido-4-chloro-5-fluorophenyl glucuronide | Rat | Urine | N-acetylation, Hydroxylation, Glucuronidation |

| N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide | Rat | Urine | N-acetylation, Hydroxylation |

Some reactive metabolites of xenobiotics can form covalent bonds with macromolecules such as proteins, leading to the formation of adducts. The analysis of hemoglobin (Hb) adducts has been investigated as a method for the biological monitoring of exposure to 3-chloro-4-fluoroaniline (CFA). nih.gov The formation of CFA adducts with hemoglobin provides a measure of exposure over a longer period compared to the analysis of urinary metabolites, which reflects more recent exposure. nih.gov Studies on workers exposed to CFA have shown a correlation between urinary levels of the metabolite 2-amino-4-chloro-5-fluorophenol (B2890978) sulfate and the concentration of CFA-hemoglobin adducts, particularly after incidental exposures. nih.gov The stability of these hemoglobin adducts in the blood makes their determination a reliable method for monitoring intermittent exposure to CFA. nih.gov

Mechanistic Investigations of Biological Interactions

Studies into the mechanistic underpinnings of the biological effects of this compound and its analogs have revealed a range of interactions at the molecular and cellular level. Research in this area has often involved comparing the activities of a series of structurally related compounds to identify the key chemical properties that govern their biological outcomes.

One area of investigation has been the effect of halogenated phenols on mitochondrial functions. A study examining the in vitro effects of phenol and para-halogenated phenols on rat liver mitochondria found that these compounds could disrupt energy transfer reactions. The potency of these effects, including the uncoupling of oxidative phosphorylation and the induction of mitochondrial swelling, was observed to be directly related to the physicochemical properties of the halogen substituent. Specifically, a positive correlation was found between the biological activity and both the Hammett's substituent constant (σ) and the hydrophobic binding constant (π) of the halogen atom at the para-position. This suggests that both electronic and hydrophobic characteristics of the substituent play a crucial role in the molecule's ability to interfere with mitochondrial membrane processes. The order of potency for inducing these effects was p-iodophenol > p-bromophenol > p-chlorophenol > p-fluorophenol > phenol. nih.gov

In the context of receptor binding, the influence of fluorine substitution has been explored for various classes of compounds. For instance, research on bupranolol (B1668059), a β-adrenoceptor antagonist, and its fluorine-containing analogue, GD-6, provided insights into their interaction with the low-affinity state of β1-adrenoceptors. Both (-)-bupranolol and its fluorine analogue, (-)-GD-6, demonstrated antagonistic activity at this receptor state. The stereoselectivity observed for these interactions further supports the receptor-mediated nature of the effect.

The following table presents the apparent pA2 values, a measure of antagonist potency, for bupranolol and its analogues at the low-affinity state of β1-adrenoceptors in pithed rats, as well as their binding affinities (pKi) at the high-affinity state.

| Compound | Apparent pA2 (Low-Affinity State) | pKi (High-Affinity State) |

| (-)-Bupranolol | 6.1 | 8.8 |

| (-)-GD-6 | 6.1 | 8.4 |

| (+)-GD-6 | 4.6 | 6.9 |

| (-)-DZ-13 | 5.5 | 8.5 |

| (+)-DZ-13 | 4.6 | 6.7 |

| DZ-51 | 5.1 | 8.4 |

| DZ-52 | 5.3 | 8.2 |

Environmental and Toxicological Considerations in Advanced Research

Degradation Pathways and Environmental Fate

The environmental persistence and degradation of halogenated phenols like 3-chloro-4-fluorophenol are of significant concern due to their potential toxicity. The degradation of these compounds in the environment can occur through both biotic and abiotic processes.

Microbial degradation is a primary pathway for the breakdown of chlorophenols in soil and water. Generally, the bacterial degradation of monochlorophenols proceeds through the formation of chlorocatechols as intermediate products. researchgate.net For this compound, a plausible initial step in its biodegradation would be hydroxylation of the aromatic ring, potentially forming a fluorinated chlorocatechol. This is consistent with findings for other fluorophenols, where ortho-hydroxylation to form the respective fluorocatechols is a key initial step in their biodegradation pathway. researchgate.net Following the formation of the catechol intermediate, the aromatic ring is typically cleaved, either through an ortho- or meta-cleavage pathway, leading to the formation of aliphatic acids that can then be mineralized to carbon dioxide and water. nih.gov